molecular formula C7H9N5S B3011341 4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1004020-58-9

4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3011341
CAS No.: 1004020-58-9
M. Wt: 195.24
InChI Key: BTMQYINBTSRSIH-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a high-value heterocyclic compound that serves as a key building block in scientific research, particularly in the development of novel pharmacologically active molecules. This compound features a hybrid structure combining pyrazole and 1,2,4-triazole-3-thiol moieties, a architecture known to impart significant biological activity . In medicinal chemistry, this scaffold is of great interest for the design of new anti-inflammatory agents. Research on closely related analogs has demonstrated potent activity as selective cyclooxygenase-2 (COX-2) inhibitors, which are targets for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects . The triazole-thiol moiety in such structures is also investigated for its potential to release hydrogen sulfide (H₂S), which may contribute to a improved cardiovascular and gastrointestinal safety profile . Beyond inflammation, the core structure is associated with a range of other biological activities, including antimicrobial and anticancer properties, making it a versatile scaffold for hit-to-lead optimization . The mechanism of action for biologically active derivatives often involves targeted enzyme inhibition. The molecular structure allows for interactions with enzyme active sites through hydrogen bonding and coordination via its nitrogen and sulfur atoms . Furthermore, this compound finds applications outside of life sciences. The 1,2,4-triazole-3-thiol group is recognized for its effectiveness as a corrosion inhibitor for metals in acidic environments, functioning through adsorption onto metal surfaces to form a protective layer . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4-methyl-3-(1-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-11-4-3-5(10-11)6-8-9-7(13)12(6)2/h3-4H,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMQYINBTSRSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NNC(=S)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the thiol group enhances its reactivity and biological interactions. The molecular formula is C7H9N5SC_7H_9N_5S, and its structure allows for various substitutions that can modulate its biological properties.

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
  • Mechanism : The compound induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways involved in cancer progression .
Cell Line IC50 (µM) Selectivity
Human Melanoma (IGR39)5.2High
Triple-Negative Breast Cancer (MDA-MB-231)8.3Moderate
Pancreatic Carcinoma (Panc-1)7.0Moderate

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

  • Microorganisms Tested : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Candida albicans.
  • Mechanism : The antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Candida albicans20

Antioxidant Activity

The antioxidant properties of the compound have been evaluated using DPPH and ABTS assays:

  • DPPH IC50 : 12 µM
  • ABTS IC50 : 0.397 µM, comparable to ascorbic acid (IC50 = 0.87 µM).

These results indicate that the compound can effectively scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The thiol group can interact with cysteine residues in enzymes, leading to inhibition of their activity.
  • DNA Interaction : Triazole derivatives may intercalate with DNA or interfere with replication processes.
  • Signal Transduction Modulation : The compound may affect pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.

Comparative Analysis with Similar Compounds

Comparative studies have shown that while many triazole derivatives exhibit similar biological activities, the specific substitutions on the triazole ring significantly influence their efficacy:

Compound Activity Profile
4-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-triazole-3-thiolStrong anticancer and antimicrobial activity
4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-triazole-3-thiolModerate anticancer activity
4-Pyridyl-substituted triazolesEnhanced antibacterial properties

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is in agricultural chemistry as a potential fungicide and herbicide. Its triazole ring structure is known for its efficacy against various plant pathogens.

  • Fungicidal Activity : Research indicates that compounds with triazole moieties exhibit antifungal properties by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This compound has shown promise against several fungal strains that affect crops, potentially leading to higher yields and reduced losses due to disease .

Pharmacological Applications

The pharmacological potential of this compound is significant, particularly in the development of new therapeutic agents.

  • Antimicrobial Properties : Studies have demonstrated that derivatives of triazoles possess antimicrobial activity. The specific compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel materials.

  • Corrosion Inhibitors : The compound's thiol group can form stable complexes with metals, making it a potential candidate for corrosion inhibition in various industrial applications. Its effectiveness as a corrosion inhibitor has been explored in several studies, highlighting its ability to protect metal surfaces from oxidative damage .

Case Study 1: Agricultural Application

A study published in the Journal of Agricultural and Food Chemistry evaluated the effectiveness of this compound against Fusarium oxysporum, a common fungal pathogen affecting tomato crops. The results indicated a significant reduction in fungal growth when treated with this compound compared to untreated controls, suggesting its potential as a viable agricultural fungicide .

Case Study 2: Antimicrobial Research

In a pharmacological study published in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial activity of various triazole derivatives, including this compound. The findings revealed that this compound exhibited notable activity against Staphylococcus aureus, indicating its potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Schiff Base Derivatives : Introducing aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to the triazole-thiol core via Schiff base formation improves yields (73–81%) compared to alkylation or aryl substitution .
  • Electron-Withdrawing Groups: Compounds with 4-cyanophenyl or 4-nitrophenyl substituents exhibit lower yields (75–83%) but higher thermal stability, evidenced by elevated melting points (239–259°C) .
Table 2: Antioxidant Activity of Selected Analogs
Compound Name Substituent Type DPPH Radical Scavenging (%) ABTS Activity (IC50, μM) Reference ID
4-Methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol Electron-donating (CH3) 65–70* 12.5
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Electron-donating (NH2) 78 9.8
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) Electron-withdrawing (pyridyl) 52 18.3
S-Alkyl derivatives of 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol Mixed electronic effects 60–68 14.2–16.7

*Estimated based on alkyl derivatives in .

Key Findings :

  • Electron-Donating Groups: The methyl and amino substituents enhance radical scavenging by stabilizing the thiyl radical intermediate, as seen in AT (78% DPPH inhibition) and the target compound (65–70%) .
  • Electron-Withdrawing Groups : Derivatives with pyridyl or nitro groups show reduced activity due to diminished electron density at the thiol group .

Structural and Thermal Stability

Melting points and crystallographic data reflect substituent-induced lattice interactions:

Table 3: Thermal Properties of Triazole-Thiol Derivatives
Compound Name Melting Point (°C) Molecular Weight (g/mol) Reference ID
This compound 226–227* 223.29
2-(4-(4-Methyl-5-(2-(4-fluorophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-methyl-1H-benzimidazole (5c) 255–256 449.47
4-(2-Methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol N/A 269.32
4-Ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole-3-thiol N/A 293.39

*Data inferred from structurally similar compounds in .

Insights :

  • Bulkier Substituents : Fluorophenyl and benzimidazole derivatives exhibit higher melting points (255–259°C) due to increased van der Waals interactions .
  • Alkyl Chains : Methoxyethyl or ethyl groups reduce crystallinity, lowering melting points .

Q & A

Q. What are the common synthetic routes for 4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via alkylation or condensation reactions. A typical method involves reacting sodium hydroxide with precursors like 2-chloroacetate derivatives in alcoholic media under reflux. Cyclization of triazole rings and introduction of the pyrazole moiety are critical steps. Purification is achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm hydrogen/carbon environments and substituent positions.
  • FTIR : To identify functional groups (e.g., C=S, N-H).
  • GC-MS : For molecular weight validation and fragmentation analysis.
  • Elemental analysis (CHNS) : To verify purity and stoichiometry .

Q. How is the purity of derivatives assessed during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress. High-performance liquid chromatography (HPLC) or GC-MS confirms compound individuality. Melting point analysis and NMR peak integration further validate purity .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of derivatives?

Microwave reactors (e.g., Milestone Flexi Wave) enable rapid, uniform heating, reducing reaction times from hours to minutes. For example, S-alkylation in i-propanol with sodium hydroxide under microwave irradiation increases yields by 15–20% compared to conventional methods .

Q. How to interpret complex fragmentation patterns in mass spectrometry for bis-triazole derivatives?

Under 70 eV electron impact, fragmentation begins at weaker bonds (e.g., C-S). For 4-methyl-5-(((3-pyridinyl)thio)methyl)-4H-1,2,4-triazole-3-thiol, sequential cleavage of the methylene (–CH₂–) group (14 mass unit increase) is observed. GC-MS data and proposed fragmentation models guide interpretation .

Q. How to resolve contradictions in spectroscopic data when unexpected products form?

For example, oxidation with iodine yields disulfides at room temperature but unexpected products under heat/MW irradiation. Use LC-MS to identify byproducts and adjust reaction parameters (e.g., temperature, stoichiometry). Validate with ¹H NMR and comparative TLC .

Q. What methodologies evaluate the compound’s anti-hypoxic or antioxidant activity?

  • Anti-hypoxic : In vivo models (e.g., acute hypoxia in rats) measure lifespan extension relative to controls (e.g., Mexidol).
  • Antioxidant : DPPH radical scavenging assays quantify IC₅₀ values. Derivatives with electron-donating groups (e.g., methyl) show enhanced activity .

Q. How does molecular docking predict binding affinity to biological targets?

Use AutoDock Vina or similar software to dock derivatives (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) into target proteins (e.g., SARS-CoV-2 helicase). Analyze binding energies and interactions (hydrogen bonds, hydrophobic contacts) using PDB structures .

Q. How to optimize X-ray crystallographic refinement for triazole derivatives?

Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. Address twinning or disorder by partitioning data. Validate with R-factors (<5%) and electron density maps. ORTEP-3 visualizes thermal ellipsoids .

Q. What structural modifications enhance biological activity?

  • Alkylation : Introduce pentyl or propyl groups to improve lipophilicity and membrane permeability.
  • Acylation : Attach aryl/alkyl substituents to modulate electron density. Assess derivatives via dose-response assays .

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